molecular formula C10H14N2O B8053721 4-(tert-Butyl)picolinamide CAS No. 920112-75-0

4-(tert-Butyl)picolinamide

Cat. No.: B8053721
CAS No.: 920112-75-0
M. Wt: 178.23 g/mol
InChI Key: NXHJSKHLRMSGDI-UHFFFAOYSA-N
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Description

4-(tert-Butyl)picolinamide is a chemical compound that has garnered significant interest in various fields of research due to its unique chemical structure and potential biological activities. It is a derivative of picolinamide, featuring a tert-butyl group attached to the fourth position of the pyridine ring. This modification imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)picolinamide typically involves the reaction of picolinamide with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The general reaction scheme is as follows:

Picolinamide+tert-Butyl chlorideThis compound\text{Picolinamide} + \text{tert-Butyl chloride} \rightarrow \text{this compound} Picolinamide+tert-Butyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)picolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in alcohol solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted picolinamides depending on the nucleophile used.

Scientific Research Applications

4-(tert-Butyl)picolinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)picolinamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing the rate and outcome of chemical reactions. Additionally, its biological activities may be attributed to its ability to interact with cellular proteins and enzymes, modulating their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Picolinamide: The parent compound without the tert-butyl group.

    4-Methylpicolinamide: A derivative with a methyl group instead of a tert-butyl group.

    4-Ethylpicolinamide: A derivative with an ethyl group.

Uniqueness

4-(tert-Butyl)picolinamide is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and influences its reactivity and interaction with other molecules. This makes it distinct from other picolinamide derivatives and valuable for specific applications where such properties are desired .

Properties

IUPAC Name

4-tert-butylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-10(2,3)7-4-5-12-8(6-7)9(11)13/h4-6H,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHJSKHLRMSGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609179
Record name 4-tert-Butylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920112-75-0
Record name 4-tert-Butylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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